Ammonium metabisulfite
Overview
Description
Ammonium metabisulfite is an inorganic compound with the chemical formula (NH₄)₂S₂O₅. It is a white crystalline powder that is commonly used as a reducing agent and preservative. This compound is known for its ability to release sulfur dioxide (SO₂) when dissolved in water, which makes it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium metabisulfite can be synthesized by reacting sulfur dioxide (SO₂) with ammonium hydroxide (NH₄OH) in an aqueous solution. The reaction proceeds as follows:
SO2+2NH4OH→(NH4)2SO3+H2O
The ammonium sulfite formed in this reaction can then be further oxidized to this compound:
2(NH4)2SO3+O2→2(NH4)2S2O5
Industrial Production Methods
In industrial settings, this compound is typically produced by passing sulfur dioxide gas through an aqueous solution of ammonium hydroxide. The solution is then concentrated and crystallized to obtain the pure compound. This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium metabisulfite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form ammonium sulfate.
Reduction: It acts as a reducing agent in various chemical processes.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: It is commonly used in the reduction of aldehydes and ketones to their corresponding alcohols.
Substitution: It can react with halogens to form halogenated sulfites.
Major Products Formed
Oxidation: Ammonium sulfate ((NH₄)₂SO₄)
Reduction: Alcohols (from aldehydes and ketones)
Substitution: Halogenated sulfites
Scientific Research Applications
Ammonium metabisulfite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in various chemical reactions and as a preservative in analytical chemistry.
Biology: It is used in the preservation of biological samples and in the preparation of certain biological reagents.
Medicine: It is used as an antioxidant in pharmaceutical formulations to prevent the oxidation of active ingredients.
Industry: It is used in the food and beverage industry as a preservative and in the water treatment industry to remove chlorine and chloramine from water.
Mechanism of Action
The primary mechanism of action of ammonium metabisulfite is its ability to release sulfur dioxide (SO₂) when dissolved in water. This release of SO₂ acts as a reducing agent, which can prevent oxidation reactions in various chemical and biological systems. The molecular targets and pathways involved include the reduction of oxidized compounds and the inhibition of oxidative processes.
Comparison with Similar Compounds
Ammonium metabisulfite is similar to other metabisulfite compounds such as sodium metabisulfite (Na₂S₂O₅) and potassium metabisulfite (K₂S₂O₅). it has unique properties that make it suitable for specific applications:
Sodium Metabisulfite: Commonly used in food preservation and water treatment.
Potassium Metabisulfite: Often used in winemaking and brewing as a preservative and antioxidant.
This compound is preferred in applications where the presence of ammonium ions is beneficial or where sodium and potassium ions may interfere with the process.
Properties
InChI |
InChI=1S/2H3N.H2O5S2/c;;1-6(2)7(3,4)5/h2*1H3;(H,1,2)(H,3,4,5) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAXGMRPPOMODZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32736-64-4 | |
Record name | Ammonium metabisulfite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032736644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfurous acid, ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | AMMONIUM METABISULFITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61M4F0F60X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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